molecular formula C6H10O4 B13254544 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid

3-(2-Hydroxyethyl)oxetane-3-carboxylic acid

Cat. No.: B13254544
M. Wt: 146.14 g/mol
InChI Key: ARYKZZXAZXQPJO-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 3-hydroxy-2-(hydroxymethyl)propanoic acid methyl ester, which undergoes protection, cyclization, and hydrolysis to yield the desired oxetane derivative . The reaction conditions often involve the use of protecting groups to ensure selective reactions and may require specific catalysts or reagents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Mechanism of Action

The mechanism by which 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to desired therapeutic effects. The oxetane ring’s strain and reactivity can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid include other oxetane derivatives like oxetane-3-carboxylic acid and 3-oxetanemethanol . These compounds share the oxetane ring structure but differ in their functional groups and substituents.

Uniqueness

The uniqueness of this compound lies in its combination of the oxetane ring with a hydroxyethyl group and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-(2-hydroxyethyl)oxetane-3-carboxylic acid

InChI

InChI=1S/C6H10O4/c7-2-1-6(5(8)9)3-10-4-6/h7H,1-4H2,(H,8,9)

InChI Key

ARYKZZXAZXQPJO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCO)C(=O)O

Origin of Product

United States

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